molecular formula C7H11N3S B14369514 N-Cyclopentyl-1,3,4-thiadiazol-2-amine CAS No. 91461-80-2

N-Cyclopentyl-1,3,4-thiadiazol-2-amine

Cat. No.: B14369514
CAS No.: 91461-80-2
M. Wt: 169.25 g/mol
InChI Key: IFLFUTKLKYWDFK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with cyclopentanone under acidic conditions, followed by cyclization. One common method involves the use of polyphosphate ester as a catalyst, which facilitates the cyclodehydration reaction . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
  • 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
  • 5-Cyclopropyl-1,3,4-thiadiazol-2-amine

Uniqueness

N-Cyclopentyl-1,3,4-thiadiazol-2-amine is unique due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological activity. Compared to other thiadiazole derivatives, this compound may exhibit distinct pharmacological properties, making it a valuable candidate for further research and development.

Properties

CAS No.

91461-80-2

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

N-cyclopentyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H11N3S/c1-2-4-6(3-1)9-7-10-8-5-11-7/h5-6H,1-4H2,(H,9,10)

InChI Key

IFLFUTKLKYWDFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NN=CS2

Origin of Product

United States

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